molecular formula C10H16N5O8P B516023 Adenosine 3'-monophosphate hydrate CAS No. 699012-36-7

Adenosine 3'-monophosphate hydrate

Cat. No.: B516023
CAS No.: 699012-36-7
M. Wt: 347.22 g/mol
InChI Key: HAWIDQLWSQBRQS-MCDZGGTQSA-N
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Safety and Hazards

Users should avoid dust formation, breathing mist, gas or vapours, and contacting with skin and eye . Personal protective equipment should be used, including chemical impermeable gloves . Adequate ventilation should be ensured, and all sources of ignition should be removed .

Future Directions

Local cAMP signals have become recognized worldwide in four major diseases: cancer, cataracts, diabetes, and cardiovascular diseases . Therefore, cAMP’s current status and statics relative to its characteristics were here attempted, involving simple synthesis in different directions . A few additional cAMP-play positions are now known as the second messenger and new finders in this field and experiences with cAMP and medicaments such as salmeterol, theophylline, metoprolol, desmopressin, morphine, and ranitidine .

Biochemical Analysis

Biochemical Properties

Adenosine 3’-monophosphate hydrate interacts with various enzymes, proteins, and other biomolecules. It is formed via the hydrolysis of 2’,3’-cAMP by metal-dependent phosphodiesterases . This compound reduces the proliferation of certain cells in a concentration-dependent manner .

Cellular Effects

Adenosine 3’-monophosphate hydrate has a profound impact on various types of cells and cellular processes. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism . For instance, it acts as an activator of protein kinase A (PKA), a key regulator of many cellular reactions .

Molecular Mechanism

At the molecular level, Adenosine 3’-monophosphate hydrate exerts its effects through binding interactions with biomolecules and changes in gene expression. It directly activates Epac, a Rap1 guanine-nucleotide exchange factor . It also acts as a second messenger in signal transduction mechanisms .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of Adenosine 3’-monophosphate hydrate change over time. The hydrates of this compound have been systematically investigated for their crystal structures, humidity sensibility, and transformation behaviors mediated by humidity . The reversible conversions between the hydrates and their corresponding low hydrates or even anhydrates occur along with desorption/uptake of crystal water mediated by humidity .

Metabolic Pathways

Adenosine 3’-monophosphate hydrate is involved in various metabolic pathways. It is a derivative of adenosine triphosphate (ATP), which is a crucial molecule in cellular metabolism . Detailed information about the specific metabolic pathways that this compound is involved in is currently limited.

Preparation Methods

Synthetic Routes and Reaction Conditions

Adenosine 3’-monophosphate hydrate can be synthesized through the hydrolysis of 2’,3’-cyclic adenosine monophosphate using metal-dependent phosphodiesterases . The reaction typically involves the use of a buffer solution and specific metal ions to facilitate the hydrolysis process.

Industrial Production Methods

Industrial production of adenosine 3’-monophosphate hydrate often involves the use of high-performance liquid chromatography (HPLC) for the purification and quantification of the compound . The process includes the extraction of nucleotides from biological samples, followed by separation and purification using HPLC techniques.

Chemical Reactions Analysis

Types of Reactions

Adenosine 3’-monophosphate hydrate undergoes various chemical reactions, including hydrolysis, phosphorylation, and dephosphorylation . These reactions are essential for its role in cellular metabolism and energy transfer.

Common Reagents and Conditions

Major Products Formed

    Hydrolysis: Produces adenosine and inorganic phosphate.

    Phosphorylation: Forms adenosine diphosphate (ADP) or adenosine triphosphate (ATP).

    Dephosphorylation: Results in the formation of adenosine and inorganic phosphate.

Properties

IUPAC Name

[(2R,3S,4R,5R)-5-(6-aminopurin-9-yl)-4-hydroxy-2-(hydroxymethyl)oxolan-3-yl] dihydrogen phosphate;hydrate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H14N5O7P.H2O/c11-8-5-9(13-2-12-8)15(3-14-5)10-6(17)7(4(1-16)21-10)22-23(18,19)20;/h2-4,6-7,10,16-17H,1H2,(H2,11,12,13)(H2,18,19,20);1H2/t4-,6-,7-,10-;/m1./s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HAWIDQLWSQBRQS-MCDZGGTQSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=NC(=C2C(=N1)N(C=N2)C3C(C(C(O3)CO)OP(=O)(O)O)O)N.O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=NC(=C2C(=N1)N(C=N2)[C@H]3[C@@H]([C@@H]([C@H](O3)CO)OP(=O)(O)O)O)N.O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H16N5O8P
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10871566
Record name (2R,3S,4R,5R)-5-(6-Amino-9H-purin-9-yl)-4-hydroxy-2-(hydroxymethyl)tetrahydro-3-furanyl dihydrogen phosphate hydrate (1:1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10871566
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

365.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

6199-71-9
Record name (2R,3S,4R,5R)-5-(6-Amino-9H-purin-9-yl)-4-hydroxy-2-(hydroxymethyl)tetrahydro-3-furanyl dihydrogen phosphate hydrate (1:1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10871566
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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